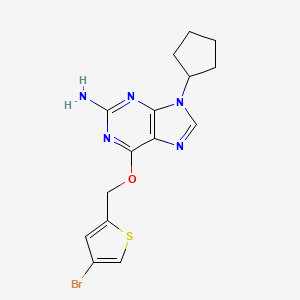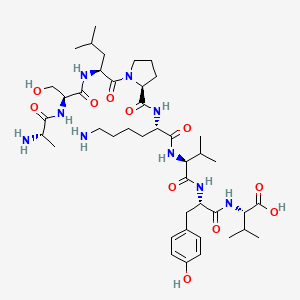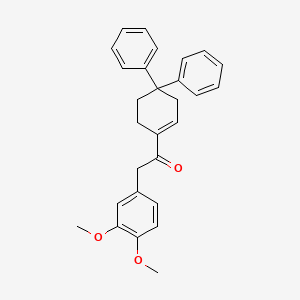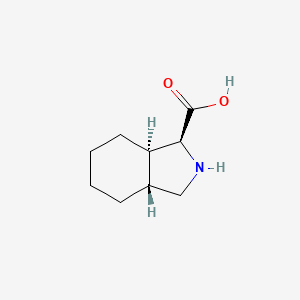
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromothiophene moiety, a methoxy group, and a purine base, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine involves several steps. One common method includes the reaction of 4-bromothienylmethanol with 2-aminopurine-6-trimethylammonium chloride in the presence of sodium hydride and N,N-dimethylformamide (DMF) at 30°C for 2 hours . The reaction mixture is then extracted with ethyl acetate and water, followed by purification through recrystallization to obtain the desired product with a yield of approximately 69% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Sodium Hydride (NaH): Used as a base in the initial synthesis step.
N,N-Dimethylformamide (DMF): Solvent for the reaction.
Ethyl Acetate: Used for extraction and purification.
Organometallic Reagents: Utilized in substitution and coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.
Scientific Research Applications
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The bromothiophene moiety and purine base allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-((4-Bromothiophen-2-yl)methoxy)-9H-purin-2-amine: A closely related compound with similar structural features.
3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one: Another compound with a bromothiophene moiety, known for its inhibitory activity against monoamine oxidase B (MAO-B).
Uniqueness
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine is unique due to its combination of a bromothiophene moiety, a methoxy group, and a purine base
Properties
CAS No. |
863772-00-3 |
|---|---|
Molecular Formula |
C15H16BrN5OS |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
6-[(4-bromothiophen-2-yl)methoxy]-9-cyclopentylpurin-2-amine |
InChI |
InChI=1S/C15H16BrN5OS/c16-9-5-11(23-7-9)6-22-14-12-13(19-15(17)20-14)21(8-18-12)10-3-1-2-4-10/h5,7-8,10H,1-4,6H2,(H2,17,19,20) |
InChI Key |
ICPRDIBZPUOZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2N=C(N=C3OCC4=CC(=CS4)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)

![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)



